molecular formula C18H17F2N3O2S B11116095 3-fluoro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

3-fluoro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B11116095
M. Wt: 377.4 g/mol
InChI Key: PCHQUCJDKLOLFN-UHFFFAOYSA-N
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Description

3-FLUORO-N-{1-[(3-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

The synthesis of 3-FLUORO-N-{1-[(3-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method is the amidation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-FLUORO-N-{1-[(3-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-FLUORO-N-{1-[(3-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is known to bind to and inhibit the activity of certain enzymes, such as peroxisome proliferator-activated receptor gamma . This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and phenylpyrazoles, such as:

The uniqueness of 3-FLUORO-N-{1-[(3-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZENE-1-SULFONAMIDE lies in its specific substitution pattern and the presence of both fluorine and sulfonamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17F2N3O2S

Molecular Weight

377.4 g/mol

IUPAC Name

3-fluoro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C18H17F2N3O2S/c1-12-18(22-26(24,25)17-8-4-7-16(20)10-17)13(2)23(21-12)11-14-5-3-6-15(19)9-14/h3-10,22H,11H2,1-2H3

InChI Key

PCHQUCJDKLOLFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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